6-O-(tert-Butyldiphenylsilyl)-D-glucal
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Overview
Description
6-O-(tert-Butyldiphenylsilyl)-D-glucal: is a chemical compound that serves as an important building block in organic synthesis, particularly in the synthesis of oligosaccharides. It is characterized by the presence of a tert-butyldiphenylsilyl group attached to the 6-O position of D-glucal. This compound is known for its stability and utility in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-O-(tert-Butyldiphenylsilyl)-D-glucal typically involves the protection of the hydroxyl group at the 6-O position of D-glucal using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like 4-dimethylaminopyridine (DMAP) or imidazole. The reaction conditions are generally mild, and the reaction proceeds at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as column chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: 6-O-(tert-Butyldiphenylsilyl)-D-glucal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the structure of the compound.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldiphenylsilyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
6-O-(tert-Butyldiphenylsilyl)-D-glucal is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex oligosaccharides and other carbohydrate derivatives.
Biology: The compound is used in the study of glycosylation processes and the development of glycomimetics.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-O-(tert-Butyldiphenylsilyl)-D-glucal primarily involves its role as a protecting group in organic synthesis. The tert-butyldiphenylsilyl group protects the hydroxyl group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The stability of the tert-butyldiphenylsilyl group under acidic and basic conditions makes it particularly useful in multi-step synthesis processes.
Comparison with Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but with different steric and electronic properties.
Triisopropylsilyl (TIPS): A bulkier silyl protecting group that offers greater stability under certain conditions.
Trimethylsilyl (TMS): A smaller silyl protecting group that is more easily removed.
Uniqueness: 6-O-(tert-Butyldiphenylsilyl)-D-glucal is unique due to the combination of the tert-butyl and diphenyl groups, which provide a balance of steric hindrance and stability. This makes it particularly effective in protecting primary hydroxyl groups while allowing for selective deprotection under specific conditions .
Properties
Molecular Formula |
C22H30O6Si |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-6-[tert-butyl(diphenyl)silyl]oxy-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C22H30O6Si/c1-22(2,3)29(16-10-6-4-7-11-16,17-12-8-5-9-13-17)28-15-19(25)21(27)20(26)18(24)14-23/h4-14,18-21,24-27H,15H2,1-3H3/t18-,19+,20+,21+/m0/s1 |
InChI Key |
BSEPYXNJJUUAEY-DOIPELPJSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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